molecular formula C17H13N3O2S B4936850 N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide

N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B4936850
M. Wt: 323.4 g/mol
InChI Key: VTFFAPXUMXBFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide (BB-94) is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer metastasis. BB-94 has been widely used in scientific research to study the role of MMPs in these processes and to develop MMP-targeted therapies for cancer and other diseases.

Mechanism of Action

N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide is a potent inhibitor of MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. It inhibits the activity of these enzymes by binding to the active site of the enzyme and blocking its function. By inhibiting MMP activity, N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide can prevent the degradation of extracellular matrix (ECM) proteins, which are essential for maintaining tissue structure and function.
Biochemical and Physiological Effects
N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific process and cell type studied. In cancer research, N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to inhibit cancer cell invasion and metastasis by blocking MMP activity. In studies of wound healing, N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to accelerate the healing process by promoting the formation of new blood vessels and ECM proteins. In addition, N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of MMPs, with minimal off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide has some limitations for use in lab experiments. It is a hydrophobic compound, which can limit its solubility in aqueous solutions. In addition, its potency can vary depending on the specific MMP isoform and experimental conditions.

Future Directions

There are several future directions for research involving N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide. One area of research is the development of more potent and selective MMP inhibitors based on the structure of N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide. Another area of research is the identification of new targets for MMP inhibitors, including non-cancer diseases such as cardiovascular and neurological disorders. Finally, future research could focus on the development of new drug delivery systems for MMP inhibitors, to improve their efficacy and reduce off-target effects.

Synthesis Methods

N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide can be synthesized by several methods, including the reaction of 2-amino-5-chlorobenzothiazole with 3,5-dimethyl-1-benzofuran-2-carboxylic acid, followed by conversion of the resulting intermediate to the hydroxamic acid derivative. The synthesis of N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide has been described in detail in various research articles and patents.

Scientific Research Applications

N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide has been extensively used in scientific research to study the role of MMPs in various physiological and pathological processes. In cancer research, N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide has been used to investigate the role of MMPs in cancer metastasis and to develop MMP-targeted therapies for cancer. In addition, N-2,1,3-benzothiadiazol-5-yl-3,5-dimethyl-1-benzofuran-2-carboxamide has been used in studies of wound healing, angiogenesis, and other processes involving MMPs.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-9-3-6-15-12(7-9)10(2)16(22-15)17(21)18-11-4-5-13-14(8-11)20-23-19-13/h3-8H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFFAPXUMXBFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.